molecular formula C20H24N2O2 B2967395 (3r,5r,7r)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide CAS No. 921914-35-4

(3r,5r,7r)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide

Cat. No. B2967395
M. Wt: 324.424
InChI Key: YPZFMBZRWUFHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3r,5r,7r)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • The treatment of adamantane-1-carboxamides with oxalyl chloride has been shown to afford unstable oxazoline-4,5-dione derivatives, which can be converted to corresponding oxazolidine-4,5-dione derivatives. This process elucidates the reaction mechanism of carboxamides with oxalyl chloride and highlights the mass spectra of adamantyl oxazolidine-4,5-dione derivatives, offering insights into the synthesis and structural elucidation of adamantane derivatives Sasaki, Eguchi, & Toru, 1969.

Antimicrobial and Antimalarial Activities

  • Adamantane-quinoline derivatives have shown pronounced in vitro and in vivo activity against Plasmodium berghei, highlighting their potential as two-stage antimalarials. Such compounds exhibit intrahepatocytic parasite inhibitory effects, marking them as significant for developing new antimalarial agents Terzić et al., 2016.

Pharmacological Applications

  • Adamantane derivatives have been studied for their antimicrobial and hypoglycemic activities. For instance, adamantane-isothiourea hybrids displayed potent broad-spectrum antibacterial activity and showed significant in vivo hypoglycemic effects in diabetic rats, suggesting their utility in developing new therapeutic agents Al-Wahaibi et al., 2017.

Material Science and Catalysis

  • The use of adamantane and its derivatives in material science, particularly in forming stable carbocations and conducting selective oxidative cleavage-cyclization, illustrates their versatility. Such chemical transformations are crucial for synthesizing novel materials and catalysts Krasutsky et al., 2000.

properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-18-4-1-15-8-16(2-3-17(15)22-18)21-19(24)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-3,8,12-14H,1,4-7,9-11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZFMBZRWUFHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide

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